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Executive Summary

BMS-820132 is an orally active, partial glucokinase (GK) activator developed by Bristol Myers
Squibb as a potential therapeutic agent for type 2 diabetes mellitus. Glucokinase plays a
pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic [3-cells to trigger
insulin secretion and in hepatocytes to regulate glucose uptake and glycogen synthesis. While
full glucokinase activators have demonstrated efficacy in lowering blood glucose, they have
often been associated with a significant risk of hypoglycemia. BMS-820132 was designed as a
partial activator to mitigate this risk while retaining beneficial glucoregulatory effects. This
document provides a comprehensive technical overview of BMS-820132, summarizing its
mechanism of action, preclinical pharmacology, and available pharmacokinetic data. It is
intended to serve as a resource for researchers and professionals in the field of diabetes drug
development.

Mechanism of Action

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism. It
catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in
glycolysis. Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its
product, glucose-6-phosphate. These characteristics allow it to function as a glucose sensor,
responding to fluctuations in blood glucose levels.[1][2]
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In pancreatic [3-cells, the increased metabolic flux resulting from GK activation leads to a rise in
the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, leading to
membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion
(GSIS).[3][4]

In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate,
which can then be stored as glycogen or enter the glycolytic pathway. This process enhances
hepatic glucose uptake and reduces hepatic glucose output, contributing to lower blood
glucose levels.[2]

BMS-820132 acts as an allosteric activator of glucokinase, binding to a site distinct from the
glucose-binding site. This binding induces a conformational change that increases the
enzyme's affinity for glucose, thereby enhancing its catalytic activity at lower glucose
concentrations.[1] As a partial activator, BMS-820132 is designed to provide a more modulated
effect on glucokinase activity compared to full activators, with the aim of reducing the risk of
hypoglycemia.

Data Presentation

In Vitro Potency

Compound Parameter Value Reference

BMS-820132 AC50 29 nM 5]

Note: AC50 (Activator Concentration 50%) is the concentration of the activator that elicits 50%
of the maximal response.

Preclinical Pharmacokinetics
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Route
. of Dose Cmax Tmax AUC Half-life  Referen
Species .
Adminis (mgl/kg) (uM) (h) (uM-h) (h) ce
tration
Data not Data not Data not Data not Data not
Rat Oral publicly publicly publicly publicly publicly [61[7]
available  available  available available available
Data not Data not Data not Data not Data not
Dog Oral publicly publicly publicly publicly publicly [6][7]
available  available available available available

Note: While preclinical pharmacokinetic studies were conducted in rats and dogs, specific

quantitative data such as Cmax, Tmax, AUC, and half-life for BMS-820132 have not been

detailed in publicly available literature.[6][7]

Preclinical Efficacy and Toxicology
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Species/Model

Dosing Regimen

Key Findings Reference

High-fat diet-induced

obese (DIO) mice

3 pumol/kg and 30
umol/kg, single oral

dose

Decreased glucose
levels in an oral 5]

glucose tolerance test
(OGTT).

Sprague-Dawley (SD)

rats (euglycemic)

10-200 mg/kg, once
daily for 1 month

Marked and extended
hypoglycemia with
associated clinical
signs of toxicity and
degenerative
histopathological 8]
changes in the
stomach, sciatic
nerve, myocardium,
and skeletal muscles.
Resulted in body

weight reduction.

Zucker diabetic fatty
(ZDF) rats
(hyperglycemic)

Once daily for 1

month

Did not induce
hypoglycemia, clinical
signs of
hypoglycemia, or any
of the histopathologic
adverse effects
observed in
euglycemic animals.
No significant effect

on body weight.

Beagle dogs

(euglycemic)

10 mg/kg, 60 mg/kg,
and 120 mg/kg, once
daily for 1 month

Marked and extended
hypoglycemia with
associated toxicities. [518]

No significant effects

on food consumption.

Clinical Trials
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Two Phase 1 clinical trials have been completed for BMS-820132:

e« NCT01105429: A placebo-controlled, ascending single-dose study to evaluate the safety,
tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes on
metformin background therapy.[9]

e NCT01290575: A placebo-controlled, ascending multiple-dose study to evaluate the safety,
tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes
treated with metformin monotherapy.[10]

Note: The detailed quantitative results from these clinical trials, including human
pharmacokinetic parameters and specific changes in fasting plasma glucose and HbAlc, have
not been made publicly available.

Experimental Protocols
In Vitro Glucokinase Activation Assay (Fluorometric)

This protocol is a representative method for determining the in vitro potency of glucokinase
activators like BMS-820132.

Principle: The activity of glucokinase is measured in a coupled enzymatic reaction. Glucokinase
phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase
(G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The fluorescence of NADPH is
measured (Excitation ~340 nm, Emission ~460 nm), which is directly proportional to the
glucokinase activity.

Materials:

e Recombinant human glucokinase

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCI, 1 mM MgCI2, 1 mM DTT)

D-Glucose

o« ATP

NADP+
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G6PDH

BMS-820132 or other test compounds

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of BMS-820132 in DMSO and then dilute further in assay buffer.
e In a 384-well plate, add the diluted compound solution.

e Add a solution of glucokinase, D-glucose, NADP+, and G6PDH to each well.

 Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

« Initiate the reaction by adding a solution of ATP.

o Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 30 minutes)
at 37°C.

e The rate of increase in fluorescence is used to calculate the glucokinase activity.

o Data are plotted as the percentage of activation against the compound concentration, and
the AC50 value is determined using a suitable curve-fitting algorithm.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is a standard in vivo method to assess the effect of a compound on glucose
tolerance.

Principle: After a period of fasting, a glucose load is administered orally. Blood glucose levels
are then measured at different time points to determine how efficiently the glucose is cleared
from the bloodstream. The effect of a test compound on this process is evaluated by
administering it prior to the glucose challenge.

Animals:
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Male C57BL/6 mice or Sprague-Dawley rats. Animals are acclimatized for at least one week
before the experiment.

Materials:

BMS-820132 or vehicle control
Glucose solution (e.g., 2 g/kg body weight in sterile water)
Glucometer and test strips

Oral gavage needles

Procedure:

Fast the animals overnight (approximately 16 hours) with free access to water.
Record the body weight of each animal.

Administer BMS-820132 or vehicle control orally at a specified time before the glucose
challenge (e.g., 30-60 minutes).

At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose.

Immediately after the baseline blood sample, administer the glucose solution via oral
gavage.

Collect blood samples from the tail vein at specified time points after the glucose challenge
(e.g., 15, 30, 60, 90, and 120 minutes).

Measure blood glucose levels at each time point using a glucometer.

The data are plotted as blood glucose concentration versus time. The area under the curve
(AUC) for the glucose excursion is calculated to quantify the effect of the compound on
glucose tolerance.

Signaling Pathways and Experimental Workflows
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Caption: Glucokinase-mediated insulin secretion pathway in pancreatic [3-cells.

Glucokinase Signaling Pathway in Hepatocytes
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Caption: Glucokinase-mediated glucose metabolism in hepatocytes.

Experimental Workflow for Preclinical Evaluation

Preclinical Evaluation Workflow for a Glucokinase Activator
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Caption: Workflow for the preclinical assessment of a glucokinase activator.

Conclusion

BMS-820132 represents a strategic approach to glucokinase activation for the treatment of
type 2 diabetes by aiming to balance efficacy with a reduced risk of hypoglycemia. Preclinical
studies have demonstrated its ability to act as a partial activator of glucokinase and to lower
glucose levels in a diabetic animal model. However, these studies also highlighted the
challenge of hypoglycemia-related toxicity in euglycemic conditions, underscoring the narrow
therapeutic window for this class of compounds. While Phase 1 clinical trials have been
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completed, the detailed results are not yet publicly available, which limits a full assessment of
its clinical potential. The information compiled in this whitepaper provides a comprehensive
overview of the publicly available preclinical data on BMS-820132 and is intended to be a
valuable resource for the scientific community engaged in the development of novel anti-
diabetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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